molecular formula C25H27N3O4S B13846627 Brexpiprazole Di-N-Oxide

Brexpiprazole Di-N-Oxide

Cat. No.: B13846627
M. Wt: 465.6 g/mol
InChI Key: UFAZRHMCTHWTFW-UHFFFAOYSA-N
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Description

Significance of Oxidative Metabolites and Degradation Products in Drug Development Research

The transformation of drugs within the body is a critical aspect of pharmaceutical research, influencing both the efficacy and safety of a therapeutic agent. openaccessjournals.com Oxidative metabolism, a primary pathway for drug modification, can lead to the formation of various metabolites. gsconlinepress.com These metabolites can range from being inactive and easily excreted to possessing their own pharmacological activity or, in some cases, contributing to toxicity. gsconlinepress.comwalshmedicalmedia.com Therefore, a thorough understanding of a drug's metabolic fate, including the identification and characterization of its oxidative metabolites and degradation products, is a fundamental component of drug development. openaccessjournals.comwalshmedicalmedia.com

Overview of N-Oxidation Pathways in Pharmaceutical Compounds

N-oxidation is a significant metabolic and chemical transformation pathway for many pharmaceutical compounds containing nitrogen atoms, particularly those with tertiary amine or heterocyclic nitrogen moieties. acs.orgmdpi.comnih.gov This process involves the addition of an oxygen atom to the nitrogen, forming an N-oxide. tandfonline.com In the body, this reaction is often catalyzed by enzymes such as cytochrome P450 (CYP) isoenzymes and flavin-containing monooxygenases (FMOs). mdpi.comdergipark.org.tr

The formation of N-oxides can have several consequences for a drug molecule. The N-oxide group is highly polar, which can increase the water solubility of a compound and decrease its ability to permeate cell membranes. acs.orgnih.gov This alteration in physicochemical properties can influence the drug's distribution and excretion from the body. nih.gov In some instances, N-oxides are inactive metabolites, representing a detoxification pathway. nih.gov However, they can also be pharmacologically active or serve as prodrugs that are reduced back to the parent amine in vivo. mdpi.comnih.gov The susceptibility of a compound to N-oxidation depends on its chemical structure, with tertiary amines being particularly prone to this transformation. mdpi.comtandfonline.com

Contextualizing Brexpiprazole (B1667787) Di-N-Oxide as a Key Research Subject

Brexpiprazole is an atypical antipsychotic medication. wikipedia.org Its metabolism is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2D6. nih.govdrugbank.comtga.gov.au Like many compounds containing amine groups, brexpiprazole is susceptible to oxidative degradation, leading to the formation of N-oxide impurities. jocpr.comjocpr.com Specifically, the piperazine (B1678402) ring in the brexpiprazole structure is a site prone to oxidation. researchgate.netrsc.org

Brexpiprazole Di-N-Oxide is a specific oxidative derivative of brexpiprazole where both nitrogen atoms of the piperazine ring have been oxidized. chemicea.comsynzeal.com This compound is of significant interest in pharmaceutical research for several reasons. Firstly, as a potential metabolite and degradation product, its formation needs to be understood to ensure the quality, stability, and safety of brexpiprazole drug products. researchgate.net Studies have shown that brexpiprazole can degrade to form N-oxide impurities under oxidative stress conditions. jocpr.comjocpr.com The characterization of these impurities, including this compound, is crucial for setting appropriate specifications for the drug substance and formulated products.

Secondly, the synthesis and isolation of this compound are important for its use as a reference standard in analytical methods. synzeal.comchemwhat.com These reference standards are essential for the development and validation of stability-indicating assays that can accurately quantify the parent drug in the presence of its degradation products. jocpr.com Research has focused on developing such analytical methods and characterizing the structure of oxidative degradation products using techniques like LC-MS, NMR, and HRMS. jocpr.comjoac.info

Finally, understanding the formation of this compound contributes to a broader knowledge of the degradation pathways of brexpiprazole. nih.gov This information is valuable for formulation development, helping to identify excipients and storage conditions that minimize the formation of such impurities and ensure the stability of the final drug product. researchgate.netrsc.orgresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H27N3O4S

Molecular Weight

465.6 g/mol

IUPAC Name

7-[4-[4-(1-benzothiophen-4-yl)-1,4-dioxidopiperazine-1,4-diium-1-yl]butoxy]-1H-quinolin-2-one

InChI

InChI=1S/C25H27N3O4S/c29-25-9-7-19-6-8-20(18-22(19)26-25)32-16-2-1-11-27(30)12-14-28(31,15-13-27)23-4-3-5-24-21(23)10-17-33-24/h3-10,17-18H,1-2,11-16H2,(H,26,29)

InChI Key

UFAZRHMCTHWTFW-UHFFFAOYSA-N

Canonical SMILES

C1C[N+](CC[N+]1(CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)[O-])(C4=C5C=CSC5=CC=C4)[O-]

Origin of Product

United States

Formation Pathways and Mechanistic Elucidation of Brexpiprazole Di N Oxide

Enzymatic N-Oxidation Mechanisms Leading to Brexpiprazole (B1667787) Di-N-Oxide Formation

The formation of Brexpiprazole Di-N-Oxide is primarily an outcome of enzymatic oxidation targeting the nitrogen atoms within the brexpiprazole structure, particularly on the piperazine (B1678402) ring. This biotransformation is catalyzed by two major superfamilies of enzymes located predominantly in the liver. mdpi.com Studies have identified N-oxidation and dioxidation as metabolic routes for brexpiprazole. nih.govresearchgate.net

While these enzymes are primarily responsible for pathways like S-oxidation and hydroxylation leading to the major metabolite DM-3411, they also contribute to N-oxidation reactions. nih.govdrugbank.comresearchgate.netresearchgate.net The N-oxidation of the piperazine ring nitrogen atoms is a plausible pathway catalyzed by CYP enzymes, particularly CYP3A4. The generation of a di-N-oxide metabolite would involve sequential oxidation at two distinct nitrogen sites. Studies on the metabolism of brexpiprazole have confirmed the formation of metabolites resulting from dioxidation, which encompasses the addition of two oxygen atoms. nih.gov

Beyond enzymatic catalysis, this compound can also be formed through non-enzymatic chemical oxidation. Brexpiprazole has been shown to be susceptible to oxidative degradation. bg.ac.rsresearchgate.net Studies have demonstrated that the nitrogen atom on the piperazine ring is prone to react with oxidizing agents, such as peroxides that may be present as impurities in pharmaceutical excipients like polyvinylpyrrolidone (B124986) (PVP), leading to the formation of N-oxide impurities. researchgate.net This suggests that under certain storage or formulation conditions involving oxidative stress, brexpiprazole can be converted to its N-oxide and potentially di-N-oxide forms without the involvement of metabolic enzymes.

In Vitro Biotransformation Studies of Brexpiprazole to this compound

The elucidation of brexpiprazole's metabolic pathways, including the formation of its di-N-oxide metabolite, relies heavily on in vitro experimental systems that simulate human metabolism.

Human liver microsomes and S9 fractions are subcellular preparations that contain a high concentration of drug-metabolizing enzymes, including CYPs and FMOs. These systems are standard tools for studying phase I metabolic reactions.

Investigations using human liver microsomes have been instrumental in identifying the various metabolites of brexpiprazole. nih.govnih.gov One comprehensive study successfully identified and characterized 16 different metabolites, revealing that brexpiprazole is metabolized via multiple pathways, including N-oxidation and dioxidation. nih.gov The majority of these metabolites were detected in incubations with human liver microsomes. nih.govresearchgate.net Similarly, studies using the liver S9 fraction, which contains both microsomal and cytosolic enzymes, have helped to confirm the metabolic profile of brexpiprazole and identify its common metabolites across species. nih.govresearchgate.nettga.gov.au The formation of a di-N-oxide metabolite would be consistent with the "dioxidation" products observed in these microsomal and S9 fraction studies. nih.gov

Table 2: Findings from In Vitro Subcellular Fraction Studies

In Vitro System Key Findings Related to Oxidation Reference
Human Liver Microsomes Identified N-oxidation and dioxidation as metabolic pathways; detected a majority of brexpiprazole's 16 identified metabolites. nih.govresearchgate.netnih.gov
Rat Liver Microsomes Used to perform in vitro metabolite profiling of brexpiprazole. nih.govnih.gov
Human Liver S9 Fraction Confirmed that metabolism is primarily mediated by CYP3A4, with contributions from CYP2D6 and FMO3. tga.gov.au

| Rat S9 Fraction | Used to identify common metabolites, including the main metabolite DM-3411. | nih.govnih.govresearchgate.net |

To pinpoint the specific enzymes responsible for a particular metabolic reaction, researchers use recombinant enzyme systems. These systems express a single, specific human enzyme, such as a particular CYP isozyme, allowing for the unambiguous assignment of its catalytic role.

Studies with a panel of recombinant human CYP enzymes have confirmed that CYP3A4 and CYP2D6 are the principal enzymes in brexpiprazole's metabolism. fda.govtga.gov.autga.gov.au Further detailed investigations using 26 recombinant variants of CYP3A4 have been conducted to understand the impact of genetic polymorphisms on the metabolism of brexpiprazole to its primary metabolite, DM-3411. acs.orgresearchgate.net While these studies focused on the major metabolic pathways, similar targeted experiments using recombinant CYP3A4 and FMO3 would be the definitive method to elucidate their specific roles and catalytic efficiencies in the stepwise formation of this compound.

Metabolite Profiling and Identification in Preclinical Models (Non-Human)

The investigation of a drug's metabolic fate in preclinical animal models is a cornerstone of pharmaceutical research. It provides critical insights into how the human body might process a compound. However, a thorough review of published studies on brexpiprazole metabolism in various animal species does not yield specific data pertaining to the formation or identification of this compound.

Analysis of this compound in Animal Tissue or Fluid Samples (Strictly Non-Clinical Pharmacokinetics)

Detailed pharmacokinetic studies in preclinical species, such as rats and monkeys, have been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of brexpiprazole. These studies have successfully identified and quantified major metabolites like brexpiprazole S-oxide (DM-3411) and various hydroxylated forms. For instance, following oral administration of brexpiprazole to monkeys, plasma samples were analyzed for the parent drug and its metabolites. While compounds such as DM-3404, DM-3411, DM-3412, OPC-3952, OPC-54050, SFO-34318, and MOP-54522 were detected, there is no mention of this compound in these analyses. fda.gov

The primary metabolic pathways identified for brexpiprazole involve oxidation, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2D6. nih.govdrugbank.comresearchgate.netnih.gov These enzymatic reactions lead to the formation of the major, pharmacologically inactive metabolite DM-3411 through sulfoxidation, and other minor metabolites. nih.govdrugbank.comtga.gov.au The absence of this compound in these comprehensive metabolic profiles suggests that if it is formed, it is likely a very minor metabolite that falls below the limit of detection of the analytical methods used, or it is not formed at all in the species studied.

The following table summarizes the metabolites of brexpiprazole that have been identified in non-clinical studies.

Metabolite IDChemical Name/ModificationSpecies Detected InReference
DM-3411Brexpiprazole S-oxideRat, Monkey, Human fda.govnih.govresearchgate.net
DM-3412Hydroxylated brexpiprazoleMonkey fda.govtga.gov.au
DM-3404-Monkey fda.gov
OPC-3952-Monkey fda.gov
OPC-54050-Monkey fda.gov
SFO-34318-Monkey fda.gov
MOP-54522-Monkey fda.gov

Isotope Labeling Studies for Metabolic Pathway Tracing

Isotope labeling is a powerful technique used to trace the metabolic fate of a drug. By replacing one or more atoms of the drug molecule with their stable or radioactive isotopes, researchers can track the parent drug and its metabolites through various biological systems. Following a single oral dose of radiolabeled brexpiprazole, studies have tracked the distribution of radioactivity in urine and feces, with approximately 25% and 46% of the radioactivity recovered, respectively. nih.govdrugbank.com

Advanced Analytical Methodologies for Brexpiprazole Di N Oxide Research

High-Resolution Mass Spectrometry for Structural Elucidation and Quantification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the analysis of "Brexpiprazole Di-N-Oxide," offering unparalleled precision in mass determination. This capability is crucial for the definitive structural elucidation of this and other related substances. HRMS techniques, such as quadrupole time-of-flight (QTOF) mass spectrometry, provide the high mass accuracy required to distinguish between isobaric compounds and confirm the elemental composition of the molecule. In the context of brexpiprazole (B1667787) research, HRMS has been instrumental in identifying various metabolites, including N-oxidation products. nih.gov

LC-MS/MS Method Development for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and sensitive technique for the trace analysis of "this compound" in complex matrices. The development of a robust LC-MS/MS method is critical for quantifying low levels of this compound, which is often necessary in metabolic and degradation studies.

Method development typically involves the optimization of several key parameters. The chromatographic separation is often achieved using a reversed-phase column, such as a C18 column, with a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. researchgate.netjocpr.comjocpr.com The pH of the buffer is a critical parameter that can be adjusted to optimize the retention and peak shape of the analyte. jocpr.comjocpr.com Gradient elution is frequently employed to ensure the effective separation of the target compound from other components in the sample. researchgate.net

The mass spectrometer is typically operated in the positive electrospray ionization (ESI+) mode. nih.gov Multiple Reaction Monitoring (MRM) is the most common acquisition mode for quantification, where specific precursor-to-product ion transitions for "this compound" are monitored. This approach provides high selectivity and sensitivity. cuny.edu The optimization of MS parameters, such as collision energy and fragmentor voltage, is essential to maximize the signal intensity of the target transitions. cuny.edu

Studies have demonstrated the successful application of LC-MS/MS for the identification and characterization of brexpiprazole metabolites, including N-oxide derivatives, in various biological matrices. nih.govnih.gov The high sensitivity of these methods allows for the detection and quantification of trace amounts of these compounds, which is vital for understanding the metabolic fate of brexpiprazole. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Brexpiprazole Metabolite Analysis

ParameterConditionReference
LC System Ultra-High-Performance Liquid Chromatography (UHPLC) nih.gov
Column C18 reversed-phase researchgate.netjocpr.comjocpr.com
Mobile Phase Acetonitrile/Methanol and aqueous buffer (e.g., ammonium (B1175870) formate) nih.govresearchgate.net
Elution Gradient researchgate.net
MS System Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole nih.govcuny.edu
Ionization Mode Positive Electrospray Ionization (ESI+) nih.gov
Acquisition Mode Multiple Reaction Monitoring (MRM) for quantification cuny.edu
Key Optimization Mobile phase pH, gradient profile, collision energy jocpr.comresearchgate.netcuny.edu

Ion Mobility Spectrometry Applications

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. copernicus.org When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enhancing the ability to resolve complex mixtures and differentiate isomeric compounds. nih.gov

In the context of "this compound" research, IMS can be particularly valuable. The formation of N-oxides can occur at different nitrogen atoms within the brexpiprazole molecule, leading to the potential for isomeric di-N-oxide species. IMS can help to distinguish these isomers, which may have very similar or identical mass-to-charge ratios and chromatographic retention times. The collision cross-section (CCS) value, a parameter derived from IMS measurements, provides information about the three-dimensional structure of the ion and can serve as an additional identifier for specific isomers. nih.gov

While direct applications of IMS to "this compound" are not extensively documented in the provided search results, the principles of the technique suggest its strong potential. For instance, IMS has been successfully used to separate and identify isomers of other complex organic molecules and natural products. nih.gov The ability of IMS to provide structural information complementary to LC and MS makes it a promising tool for in-depth characterization of brexpiprazole metabolites and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and conformational analysis of "this compound". jocpr.comjocpr.com This non-destructive technique provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), allowing for the precise determination of molecular structure. ebsco.com

1D and 2D NMR Techniques for Di-N-Oxide Characterization

Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to characterize "this compound".

1D NMR (¹H and ¹³C):

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to each other through spin-spin coupling. Changes in the chemical shifts of protons adjacent to the N-oxide groups compared to the parent brexpiprazole molecule are key indicators of the site of oxidation.

¹³C NMR: Complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of carbons bonded to or near the N-oxide groups will also be significantly affected, aiding in the confirmation of the structure. jocpr.comjocpr.com

2D NMR: 2D NMR experiments are crucial for establishing the connectivity between atoms within the molecule, which is essential for the definitive assignment of the N-oxide positions. nih.gov Common 2D NMR techniques applicable to "this compound" characterization include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through two or three bonds). libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can help in determining the conformation of the molecule.

Research on brexpiprazole degradation products has utilized 1D and 2D NMR techniques to confirm the structures of various degradants, including N-oxide impurities. researchgate.net These studies highlight the power of NMR in providing conclusive structural evidence that is often unattainable with mass spectrometry alone. researchgate.net

Table 2: Key NMR Techniques for "this compound" Characterization

NMR TechniqueInformation ProvidedApplication to Di-N-OxideReference
¹H NMR Proton chemical shifts and coupling constantsIdentify protons near N-oxide groups jocpr.comjocpr.com
¹³C NMR Carbon chemical shiftsIdentify carbons near N-oxide groups jocpr.comjocpr.com
COSY ¹H-¹H spin-spin coupling networksEstablish proton connectivity libretexts.org
HSQC Direct ¹H-¹³C correlationsAssign protonated carbons libretexts.org
HMBC Long-range ¹H-¹³C correlationsConfirm molecular framework and locate N-oxide groups nih.gov

Chromatographic Separations for Isolation and Purity Assessment in Research Contexts

Chromatographic techniques are fundamental for the isolation and purity assessment of "this compound" in research settings. These methods are essential for obtaining pure samples for further analytical characterization and for ensuring the quality of reference standards.

High-Performance Liquid Chromatography (HPLC) Method Optimization

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of brexpiprazole and its related substances, including "this compound". jocpr.comwalshmedicalmedia.comwalshmedicalmedia.cominformaticsjournals.co.in The optimization of HPLC methods is crucial to achieve the desired separation, resolution, and sensitivity.

Key parameters for HPLC method optimization include:

Stationary Phase (Column): Reversed-phase columns, such as C8 and C18, are commonly used for the separation of brexpiprazole and its impurities. researchgate.net The choice of column depends on the specific separation requirements.

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer. researchgate.netwalshmedicalmedia.comwalshmedicalmedia.com The composition and pH of the mobile phase are critical for controlling the retention and selectivity of the separation. jocpr.comjocpr.com For instance, using a phosphate (B84403) buffer allows for precise pH control, which is important for ionizable compounds like brexpiprazole. walshmedicalmedia.comwalshmedicalmedia.com

Elution Mode: Both isocratic and gradient elution methods can be employed. Isocratic elution uses a constant mobile phase composition, while gradient elution involves changing the mobile phase composition during the run. Gradient elution is often necessary to separate complex mixtures of impurities with a wide range of polarities. researchgate.net

Detection: UV detection is commonly used, with the wavelength selected to maximize the absorbance of the analytes. Wavelengths around 213 nm, 220 nm, and 254 nm have been reported for the analysis of brexpiprazole and its related substances. jocpr.comjocpr.comresearchgate.netwalshmedicalmedia.com

Flow Rate and Temperature: These parameters are adjusted to optimize the efficiency and speed of the separation.

Optimized HPLC methods are essential for assessing the purity of "this compound" and for separating it from the parent drug and other potential impurities or degradation products. jocpr.comjocpr.com Preparative HPLC can be used to isolate sufficient quantities of the pure compound for use as a reference standard or for further structural elucidation. jocpr.comjocpr.com

Table 3: Common HPLC Method Parameters for Brexpiprazole Analysis

ParameterTypical Value/ConditionReference
Column C8 or C18, e.g., 250 mm x 4.6 mm, 5 µm researchgate.net
Mobile Phase A Aqueous buffer (e.g., potassium phosphate) researchgate.netwalshmedicalmedia.comwalshmedicalmedia.com
Mobile Phase B Acetonitrile or Methanol researchgate.netwalshmedicalmedia.comwalshmedicalmedia.com
pH Adjusted with an acid (e.g., phosphoric acid) or base jocpr.comjocpr.comwalshmedicalmedia.comwalshmedicalmedia.com
Elution Isocratic or Gradient jocpr.comjocpr.comresearchgate.net
Flow Rate 1.0 - 1.5 mL/min jocpr.comjocpr.comwalshmedicalmedia.com
Detection Wavelength 213 nm, 220 nm, 254 nm jocpr.comjocpr.comresearchgate.netwalshmedicalmedia.com
Column Temperature Ambient to 40°C researchgate.netwalshmedicalmedia.com

Supercritical Fluid Chromatography (SFC) for Advanced Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful separation technique in pharmaceutical analysis, offering distinct advantages for the analysis of complex mixtures, including drug metabolites. jst.go.jpchromatographyonline.com As a metabolite, this compound possesses increased polarity compared to the parent drug, making its separation from other metabolites and endogenous matrix components challenging. SFC, which utilizes a supercritical fluid such as carbon dioxide (CO₂) as the primary mobile phase, provides a unique selectivity that is often orthogonal to traditional reversed-phase liquid chromatography (RPLC). chromatographyonline.comresearchgate.net

The physicochemical properties of the supercritical CO₂ mobile phase—low viscosity and high diffusivity—allow for higher flow rates and faster separations without sacrificing chromatographic efficiency. chromatographyonline.com This results in significantly reduced analysis times, a critical factor in high-throughput screening environments common in drug metabolism research. jst.go.jp For the analysis of polar compounds like N-oxides, the polarity of the mobile phase is fine-tuned by adding a small percentage of a polar organic solvent, known as a modifier. Methanol is the most commonly used modifier, as it provides high eluotropic strength and leads to good peak shapes and efficiency for polar analytes. chromatographyonline.com

In the context of this compound research, an SFC method, likely coupled with mass spectrometry (SFC-MS), would be ideal for its quantification in biological matrices. jst.go.jp The technique's ability to separate isomers and closely related compounds makes it particularly suitable for distinguishing the Di-N-Oxide metabolite from mono-oxygenated metabolites or other structural isomers. chromatographyonline.com The development of advanced SFC instruments has improved the robustness and reproducibility of the technique, positioning it as an essential tool for both qualitative and quantitative bioanalysis. chromatographyonline.commdpi.com

Table 1: Representative SFC Parameters for Atypical Antipsychotic Metabolite Analysis

ParameterTypical SettingRationale/Significance
Stationary Phase (Column) Chiral or polar-modified columns (e.g., 2-ethylpyridine, silica)Provides necessary retention and selectivity for polar and chiral compounds. researchgate.netmdpi.com
Mobile Phase Supercritical Carbon Dioxide (CO₂)Primary mobile phase with low viscosity and high diffusivity, enabling fast and efficient separations. jst.go.jp
Modifier Methanol, EthanolIncreases mobile phase polarity to elute polar analytes like N-oxides. Methanol is often preferred for its strong elution strength. chromatographyonline.com
Flow Rate 2-5 mL/minHigher flow rates are achievable compared to HPLC, leading to shorter run times. chromatographyonline.com
Back Pressure 100-150 barMaintains the CO₂ in a supercritical state throughout the analytical system.
Detector Mass Spectrometry (MS)Provides high sensitivity and structural information, crucial for identifying and quantifying metabolites in complex biological samples. jst.go.jpchromatographyonline.com

Advanced Spectroscopic Techniques for Understanding Di-N-Oxide Properties (Non-Physical Property Focus)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a definitive tool for the structural elucidation of molecules by identifying their functional groups. nih.govmdpi.com For this compound, these techniques are instrumental in confirming the N-oxidation of the piperazine (B1678402) nitrogen atoms. The formation of the N-oxide introduces a dative N⁺-O⁻ bond, which exhibits characteristic vibrational frequencies.

In IR spectroscopy, the N⁺-O⁻ stretching vibration typically appears as a prominent band in the "fingerprint" region of the spectrum. Research on various N-oxide compounds, including medicinal agents, has consistently identified this absorption band. Studies on alkaloid N-oxides report the N-O group vibration in the range of 928 cm⁻¹ to 971 cm⁻¹. mdpi.com Other work more broadly places the N⁺-O⁻ vibration around 930 cm⁻¹. acs.org The presence of two such groups in this compound would be expected to yield a strong, characteristic signal in this region, providing clear evidence of the metabolic conversion.

Raman spectroscopy, which detects vibrations that cause a change in polarizability, is complementary to IR spectroscopy. For heterocyclic N-oxides, the N-O stretching vibration is also Raman-active. A study of pyridine (B92270) N-oxide assigned a band at 1254 cm⁻¹ to the N-O stretch. ias.ac.in The analysis of this compound via Raman spectroscopy would be expected to reveal a similar characteristic band, further confirming the identity of the metabolite. Comparing the spectra of the parent drug and the Di-N-Oxide metabolite allows for the unambiguous assignment of these N-O vibrational modes.

Table 2: Characteristic Vibrational Frequencies for N-Oxide Bond Identification

Spectroscopic TechniqueCompound ClassCharacteristic N-O Stretch (cm⁻¹)Reference
Infrared (IR) SpectroscopyGeneral N-Oxides~930 acs.org
Infrared (IR) SpectroscopyAlkaloid N-Oxides928 - 971 mdpi.com
Raman SpectroscopyPyridine N-Oxide~1254 ias.ac.in

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is highly sensitive to the electronic structure of a molecule, particularly its conjugated π-electron systems. The parent compound, Brexpiprazole, has a defined UV absorption profile, with studies reporting a maximum absorption (λmax) at approximately 215-216 nm in methanol. ijprajournal.comijpbs.net

The metabolic conversion of Brexpiprazole to its Di-N-Oxide derivative significantly alters the molecule's electronic properties. The N-oxide functional group is dipolar (N⁺-O⁻) and can act as both an electron acceptor and an electron donor, thereby perturbing the π-electron system of the aromatic rings within the Brexpiprazole structure. niscpr.res.in This perturbation changes the energy of the electronic transitions.

Table 3: UV-Vis Absorption Data for Brexpiprazole and a Representative Aromatic N-Oxide

CompoundReported λmax (nm)SolventSignificance
Brexpiprazole215 - 216MethanolBaseline absorption of the parent drug. ijprajournal.comijpbs.net
Pyridine N-Oxide255 - 285Not specifiedIllustrates the significant shift in absorption upon N-oxidation of an aromatic system. pageplace.de

Stability and Degradation Kinetics of Brexpiprazole Di N Oxide in Research Matrices

Forced Degradation Studies for Di-N-Oxide Formation Pathways

Forced degradation studies are instrumental in understanding the potential degradation pathways of a drug substance and identifying its degradation products. In the case of brexpiprazole (B1667787), these studies have been crucial in elucidating the formation of Brexpiprazole Di-N-Oxide.

Oxidative conditions are a primary driver for the formation of this compound. The piperazine (B1678402) moiety within the brexpiprazole structure is susceptible to oxidation. acs.orgresearchgate.net Studies have shown that under oxidative stress, such as exposure to hydrogen peroxide, brexpiprazole undergoes degradation to form N-oxide impurities. jocpr.comrsc.orgsci-hub.se Specifically, the nitrogen atoms on the piperazine ring are prone to oxidation, leading to the formation of mono-N-oxide and subsequently the Di-N-Oxide derivative. researchgate.net This transformation is a significant degradation pathway observed during stability testing. jocpr.comrsc.orgsci-hub.se The chemical name for this compound is 1-(Benzo[b]thiophen-4-yl)-4-(4-((2-oxo-l,2-dihydroquinolin-7-yl)oxy)butyl) piperazine 1,4-dioxide. synzeal.com

Research has demonstrated that plain brexpiprazole shows oxidative degradation and the formation of N-oxide degradation products within seven days under certain stability conditions. rsc.orgsci-hub.se The presence of peroxide impurities in excipients, such as polyvinylpyrrolidone (B124986) (PVP), can also contribute to the oxidation of the drug substance. researchgate.netresearchgate.net

Investigations into the stability of brexpiprazole under photolytic and thermal stress have yielded varied results. Some studies indicate that brexpiprazole is susceptible to photolytic degradation. researchgate.net It has been noted to exhibit photo-instability, particularly when granulated with binders like polyvinylpyrrolidone (PVP). rsc.orgsci-hub.se

Conversely, other research suggests that brexpiprazole is chemically stable under photolytic and thermal degradation conditions. jocpr.com One study found brexpiprazole to be stable upon thermal exposure. researchgate.net The U.S. Food and Drug Administration (FDA) has noted that brexpiprazole is stable under stressed and various storage conditions. fda.gov These apparent contradictions may stem from differences in experimental conditions, such as the presence of excipients that could act as photosensitizers or protectants.

Stability Profiling in Simulated Biological and Pharmaceutical Research Media (Excluding Dosage Forms)

Understanding the stability of a compound in environments that mimic biological and research settings is crucial for preclinical development.

The stability of brexpiprazole has been shown to be influenced by pH. Research findings from pH-scouting studies have been utilized to optimize chromatographic separation methods for quantifying brexpiprazole in the presence of its impurities. researchgate.net One study subjected brexpiprazole to hydrolytic stress in acidic, basic, and neutral conditions. jocpr.com The results indicated that the drug was susceptible to degradation under these conditions, suggesting that pH plays a significant role in its stability. jocpr.comresearchgate.net Another study conducted oxidative degradation tests in methanol-buffer mixtures at pH 3, 7, and 11, further highlighting the importance of pH in the degradation process. researchgate.net

The metabolic stability of brexpiprazole is a key area of investigation. The cytochrome P450 enzyme system, particularly enzymes CYP3A4 and CYP2D6, is responsible for the oxidative metabolism of brexpiprazole. This metabolism can involve reactions such as amine oxidation, which can lead to the formation of oxidized metabolites. While specific data on the stability of this compound in in vitro incubation systems is not extensively detailed in the provided search results, the general metabolic pathways of brexpiprazole suggest that oxidative processes are a relevant factor in its in vitro stability.

Impurity Profiling and Identification in Early-Stage Synthetic Research and Development

The identification and control of impurities are critical aspects of drug development to ensure the safety and efficacy of the final product. acs.org During the process development of brexpiprazole, several process-related impurities have been identified, synthesized, and characterized. acs.orgresearchgate.netacs.org

This compound is recognized as an impurity of brexpiprazole. synzeal.comalentris.org It can be formed during the synthesis process, likely due to oxidative conditions. acs.org The piperazine moiety of brexpiprazole is susceptible to oxidation, which can lead to the formation of N-oxide impurities like the Di-N-Oxide. acs.org

In the analysis of crude brexpiprazole samples, various impurities have been detected using techniques like liquid chromatography-mass spectrometry (LC-MS). acs.orgacs.org These impurities can arise from incomplete reactions, the presence of impurities in raw materials, or side reactions such as oxidation. The control of these impurities to within acceptable limits is a significant challenge in the manufacturing process. acs.org

Interactive Data Table: Brexpiprazole and Related Compounds

Compound Name Molecular Formula Molecular Weight ( g/mol ) CAS Number
Brexpiprazole C₂₅H₂₇N₃O₂S 433.57 913611-97-9
This compound C₂₅H₂₇N₃O₄S 465.57 2247155-42-4
Brexpiprazole Citrate C₂₅H₂₇N₃O₂S · C₆H₈O₇ 625.67 913612-42-7
Brexpiprazole Sulfate C₂₅H₂₇N₃O₂S · H₂SO₄ 531.63 913612-39-2

Characterization of Di-N-Oxide as a Process-Related Impurity in Synthetic Routes

Brexpiprazole, an atypical antipsychotic agent, is susceptible to oxidative degradation, which can lead to the formation of process-related impurities and degradation products. jocpr.com Among these, this compound has been identified as a significant impurity formed under oxidative conditions. joac.info This compound is chemically known as 1-(Benzo[b]thiophen-4-yl)-4-(4-((2-oxo-1,2-dihydroquinolin-7-yl)oxy)butyl) piperazine 1,4-dioxide. joac.infosynzeal.comsimsonpharma.com The formation of this di-N-oxide impurity is primarily attributed to the oxidation of the two tertiary nitrogen atoms within the piperazine ring structure of the parent molecule. researchgate.net

Forced degradation studies, conducted according to the International Conference on Harmonisation (ICH) guidelines, are instrumental in identifying and characterizing such potential impurities. jocpr.com Research has consistently shown that while Brexpiprazole is relatively stable under acidic, basic, thermal, and photolytic stress conditions, it is particularly labile to oxidative stress. jocpr.comjoac.infojddtonline.info Exposure to oxidizing agents, such as hydrogen peroxide (H₂O₂), readily generates N-oxide derivatives, including the di-N-oxide. jocpr.comjoac.infowalshmedicalmedia.com

The characterization and structural elucidation of this compound are accomplished using a combination of advanced analytical techniques. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are used to separate the impurity from the parent drug substance. joac.infojddtonline.inforesearchgate.net Subsequent analysis by liquid chromatography-mass spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) and time-of-flight (TOF) detectors, helps in determining the molecular weight and elemental composition. joac.infonih.gov Definitive structural confirmation is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments. jocpr.comjoac.infonih.gov

The following table summarizes findings from forced degradation studies where the formation of oxidative degradation products like the di-N-oxide was observed.

Stress ConditionReagent and ConcentrationDuration and TemperatureObserved DegradationReference
Oxidative5% H₂O₂24 hours at Room TemperatureTwo degradation products observed, including a di-N-oxide impurity. joac.info
Oxidative10% H₂O₂24 hours at Room TemperatureApproximately 12.5% degradation, generating an N-oxide impurity. jocpr.com
Oxidative30% H₂O₂2 hours at 60 °C8.64% decomposition observed. jddtonline.info
Oxidative3% H₂O₂3 hours at 60 °C6.1% degradation of the drug. walshmedicalmedia.com

Strategies for Mitigation of Di-N-Oxide Formation in Research Synthesis

Given the propensity of Brexpiprazole to form di-N-oxide and other related N-oxide impurities under oxidative conditions, several mitigation strategies have been explored in research settings. These strategies primarily focus on protecting the vulnerable piperazine ring from oxidation during synthesis, formulation, and storage. researchgate.net

One of the most effective strategies is the use of cocrystallization. Research has demonstrated that forming a cocrystal of Brexpiprazole with a co-former, such as catechol, can significantly enhance the drug's stability against oxidative degradation. researchgate.netsci-hub.se In the Brexpiprazole-catechol (BRC) cocrystal, a strong hydrogen bond forms between the hydroxyl group of catechol and the nitrogen atom of the piperazine ring. researchgate.net This interaction effectively blocks the reactive site on the piperazine moiety, preventing its oxidation to the corresponding N-oxide. researchgate.netresearchgate.net Studies have shown that while plain Brexpiprazole granulated with binders like polyvinylpyrrolidone (PVP), which may contain peroxide impurities, shows N-oxide formation within days, the BRC cocrystal remains stable under the same conditions. researchgate.netsci-hub.se

The table below illustrates the enhanced stability of the Brexpiprazole-catechol cocrystal compared to the plain drug.

Compound FormConditionObservationReference
Plain Brexpiprazole (granulated with PVP)Stability testing at 40°C/75% RHShowed oxidative degradation and formation of N-oxide product within 7 days. researchgate.netsci-hub.se
Brexpiprazole-Catechol Cocrystal (BRC) (granulated with PVP)Stability testing at 40°C/75% RHDisplayed superior stability with no N-oxide degradant formation observed. researchgate.netsci-hub.se

Other proposed mitigation strategies focus on formulation adjustments. These include:

Addition of Antioxidants: Incorporating antioxidants into the formulation can scavenge reactive oxygen species and prevent the oxidation of the Brexpiprazole molecule. nih.govresearchgate.net

pH Control: Maintaining a low-pH microenvironment within the drug formulation can improve the stability of Brexpiprazole and reduce its susceptibility to degradation. nih.govresearchgate.net

In the context of research synthesis, careful control of reaction conditions is crucial. Avoiding the presence of unintentional or residual oxidizing agents, especially in later stages of the synthesis involving the piperazine moiety, is a key preventative measure. The selection of non-oxidizing reagents and solvents, along with the use of inert atmospheric conditions where necessary, can help minimize the formation of this compound as a process-related impurity.

Preclinical Investigation of Brexpiprazole Di N Oxide: Beyond Efficacy and Safety

Target Engagement and Binding Profile Studies (In Vitro/Non-Pharmacological Context)

The initial step in characterizing any new chemical entity within a research context involves understanding its potential interactions with biological macromolecules. For a metabolite like Brexpiprazole (B1667787) Di-N-Oxide, this involves assessing its affinity for a wide array of receptors and its effect on enzymatic activity to determine if it retains, loses, or gains new biological interactions compared to the parent compound.

These assays are typically conducted using radioligand binding techniques. The process involves incubating the test compound (Brexpiprazole Di-N-Oxide) with cell membranes or recombinant systems expressing a specific receptor of interest in the presence of a radiolabeled ligand known to bind to that receptor. By measuring the displacement of the radioligand, the binding affinity (Ki) of the test compound can be determined.

Given the pharmacological profile of the parent compound, Brexpiprazole, a standard research panel for this compound would logically include the key serotonin, dopamine, and adrenergic receptors. bohrium.comnih.gov A conceptual table outlining such an investigation is presented below.

Target ReceptorParent Compound (Brexpiprazole) Ki (nM)This compound Ki (nM)Assay Type
Dopamine D₂0.30Data Not AvailableRadioligand Binding
Serotonin 5-HT₁ₐ0.12Data Not AvailableRadioligand Binding
Serotonin 5-HT₂ₐ0.47Data Not AvailableRadioligand Binding
Adrenergic α₁₋0.17Data Not AvailableRadioligand Binding
Adrenergic α₂₋0.59Data Not AvailableRadioligand Binding
Histamine H₁19Data Not AvailableRadioligand Binding

This table is for illustrative purposes to show the targets that would be investigated based on the parent compound's profile. Specific binding affinity data for this compound is not available in the cited literature.

The addition of two N-oxide moieties to the piperazine (B1678402) ring would significantly increase the molecule's polarity, which could intuitively lead to a reduced affinity for transmembrane receptors compared to the parent drug, although this can only be confirmed through empirical testing.

In a research context, understanding a metabolite's interaction with metabolic enzymes, particularly the cytochrome P450 (CYP) family, is essential. Studies on the parent compound, Brexpiprazole, have identified CYP3A4 and CYP2D6 as the primary enzymes involved in its metabolism. drugbank.comtandfonline.com

An enzyme inhibition profile for this compound would be generated by incubating the compound with human liver microsomes or recombinant CYP enzymes and specific probe substrates. A reduction in the metabolism of the probe substrate would indicate inhibition. While specific inhibitory constants (IC₅₀ or Ki) for this compound are not published, studies have evaluated the parent compound and its main active metabolite, DM-3411, for their inhibitory potential. nih.gov Brexpiprazole itself showed weak inhibitory effects on most CYPs tested. nih.gov It is plausible that the di-N-oxide metabolite would also be profiled to ensure it does not significantly inhibit key metabolic pathways.

Cellular Uptake and Distribution Studies in In Vitro Models (Mechanistic Focus)

Investigating how a metabolite enters cells and where it localizes provides mechanistic insights into its disposition and potential for cellular interactions. These studies are distinct from human ADME (Absorption, Distribution, Metabolism, and Excretion) and focus on fundamental transport mechanisms.

To assess the ability of a compound to cross cellular membranes, in vitro permeability assays are commonly used. Models like the Caco-2 cell monolayer are employed to predict gastrointestinal absorption, while parallel artificial membrane permeability assays (PAMPA) can assess passive diffusion. wuxiapptec.com

Specific permeability data for this compound is not available. However, the introduction of N-oxide functional groups generally increases a molecule's hydrophilicity and polar surface area. nih.gov This chemical change would be expected to significantly reduce passive membrane permeability compared to the lipophilic parent compound. The N⁺-O⁻ bond is highly polar and a strong hydrogen bond acceptor, which typically hinders passage through the lipid bilayer of cell membranes. nih.gov Therefore, it would be hypothesized that this compound would exhibit low passive permeability.

Subcellular localization studies aim to determine the distribution of a compound within different cellular compartments (e.g., cytoplasm, nucleus, mitochondria, lysosomes). These studies can be conducted using techniques such as fluorescence microscopy with a labeled version of the compound or by cell fractionation followed by quantitative analysis (e.g., via LC-MS/MS).

There are no published subcellular localization studies for this compound. Due to its expected high polarity, the compound would likely have limited ability to cross internal organelle membranes and might be largely confined to the cytoplasm if active transport into the cell occurs. Some highly polar compounds can be subject to lysosomal trapping, a phenomenon that could be investigated for this metabolite.

In Silico Modeling and Chemoinformatics of Di-N-Oxide Formation and Reactivity

Computational tools are invaluable for predicting metabolic pathways and understanding the chemical properties of metabolites. In silico models can predict sites of metabolism and the physicochemical consequences of biotransformation.

Studies have confirmed that brexpiprazole can be metabolized via N-oxidation. nih.govresearchgate.net The formation of this compound involves the oxidation of both tertiary nitrogen atoms on the central piperazine ring. This biotransformation is typically mediated by cytochrome P450 (CYP) enzymes or flavin-containing monooxygenases (FMOs). hyphadiscovery.com In silico metabolism prediction tools, such as Xenosite, can analyze the structure of brexpiprazole to predict the likelihood of oxidation at these nitrogen atoms based on factors like steric accessibility and the electronic environment. nih.gov

Chemoinformatic analysis reveals that the conversion of the two piperazine nitrogens to N-oxides would induce significant changes in the molecule's properties.

Physicochemical ParameterBrexpiprazole (Parent)Predicted Change for this compoundRationale
Polarity / HydrophilicityLipophilic (AlogP ≈ 4.72) ebi.ac.ukSignificant IncreaseThe N⁺-O⁻ bond is highly polar and increases hydrogen bonding potential.
Molecular Weight433.58 g/mol ebi.ac.ukIncrease (+32 Da)Addition of two oxygen atoms.
Basicity (pKa)Basic (pKa ≈ 8.40) ebi.ac.ukSignificant DecreaseThe lone pair of electrons on the nitrogen atoms is no longer available for protonation.
ReactivityStableAltered ReactivityN-oxide groups can be susceptible to in vivo reduction back to the parent amine and may participate in redox reactions. nih.gov
ConformationFlexibleMore Rigid / DefinedIntramolecular hydrogen bonding involving the N-oxide oxygens can lead to a more defined, rigid conformation. rsc.org

In silico models can further explore the reactivity of the di-N-oxide. For instance, certain N-oxides can be reduced back to the parent tertiary amine in hypoxic conditions or by specific reductase enzymes. nih.gov Computational docking simulations could also be performed to predict whether the altered shape and electronic profile of this compound would allow it to fit into the binding pockets of the parent drug's targets, although this would likely be unfavorable given the significant structural and electronic changes.

Ex Vivo Studies in Animal Tissues (Non-human PK/PD or Safety)

Ex vivo studies utilize animal tissues to investigate the metabolic fate and distribution of a compound in a controlled laboratory setting, providing a bridge between in vitro and in vivo research.

Detailed studies on the specific distribution of this compound in various organs are not currently published. Research has identified brexpiprazole metabolites in the plasma, urine, and feces of Sprague-Dawley rats, which indicates the routes of excretion. nih.gov However, a comprehensive profile of its accumulation or persistence in specific tissues such as the liver, kidney, heart, or brain has not been detailed for the Di-N-Oxide metabolite.

An example of how such research data could be presented is shown in Table 2. Table 2: Illustrative Organ Distribution of this compound in Rats (Hypothetical Data)

Organ Concentration (ng/g of tissue)
Liver Data not available
Kidney Data not available
Brain Data not available
Lung Data not available

The biotransformation of brexpiprazole has been investigated using various tissue preparations. In one study, brexpiprazole was incubated with rat liver microsomes, human liver microsomes, and rat S9 fraction to identify potential metabolites. nih.gov These assays confirmed the formation of a variety of phase I and phase II metabolites. nih.gov

Among the identified products were those resulting from dioxidation, which corresponds to the formation of this compound. nih.gov The study revealed that brexpiprazole is metabolized through several pathways, including hydroxylation, glucuronidation, S-oxidation, N-oxidation, and dioxidation. nih.gov The majority of these metabolites were detected in samples incubated with human liver microsomes and in rat urine. nih.gov This confirms that the enzymatic machinery necessary for the creation of this compound is present in liver tissue.

Future Directions and Emerging Research Avenues

Novel Analytical Techniques for Di-N-Oxide Profiling

The accurate detection and characterization of N-oxide metabolites are crucial for understanding the metabolic fate of a drug. Emerging analytical techniques offer enhanced sensitivity and specificity for profiling compounds like Brexpiprazole (B1667787) Di-N-Oxide.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a cornerstone for metabolite analysis. Advances in LC-MS/MS technology, such as high-resolution mass spectrometry (HRMS), provide exceptional accuracy in mass determination, which is vital for distinguishing between metabolites with similar masses, such as N-oxides and their hydroxylated counterparts. nih.govmdpi.com The use of tandem mass spectrometry (MS/MS) allows for the fragmentation of ions, providing structural information that can help in the definitive identification of the N-oxide functional group. nih.gov Furthermore, the development of novel stationary phases in liquid chromatography can improve the separation of polar metabolites like N-oxides from the parent drug and other metabolites. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for the structural elucidation of metabolites. nih.gov While often requiring larger sample quantities than MS, NMR provides unparalleled detail about the chemical environment of each atom in a molecule. For N-oxides, changes in the chemical shifts of protons and carbons adjacent to the nitrogen atom can provide definitive evidence of oxidation. nih.gov The introduction of an oxygen atom leads to a downfield shift of neighboring methyl, methylene, or methine groups in both ¹H and ¹³C NMR spectra. nih.gov Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can further confirm the position of the N-oxide group by showing correlations between protons and carbons.

Capillary Electrophoresis (CE) presents a high-efficiency separation technique that is particularly well-suited for charged or highly polar compounds like N-oxides. researchgate.netacs.org CE can offer rapid analysis times and requires minimal sample and solvent consumption. mdpi.com The separation in CE is based on the charge-to-size ratio of the analytes, which can be manipulated by adjusting the pH of the background electrolyte to achieve optimal separation of N-oxides from other metabolites. acs.orgnih.gov Coupling CE with mass spectrometry (CE-MS) combines the high separation efficiency of CE with the sensitive and selective detection of MS, offering a potent platform for N-oxide profiling.

Analytical TechniquePrincipleApplication in Di-N-Oxide Profiling
LC-MS/MS Separation by liquid chromatography followed by mass-to-charge ratio analysis.High sensitivity and specificity for detection and quantification. Fragmentation patterns aid in structural confirmation. nih.govmdpi.com
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, confirming the location of the N-oxide group through chemical shift changes. nih.gov
Capillary Electrophoresis (CE) Separation based on the electrophoretic mobility of ions in an electric field.High-efficiency separation of polar and charged compounds like N-oxides. researchgate.netacs.orgmdpi.com

Advanced Computational Approaches for Predicting N-Oxidation Pathways

The use of computational models to predict the metabolic fate of drug candidates is becoming increasingly integral to the drug discovery process. These in silico methods can forecast potential metabolic liabilities, such as the formation of N-oxides, early in development, thereby saving time and resources. nih.govoptibrium.com

Machine Learning (ML) and Deep Learning (DL) models are being trained on large datasets of known drug metabolism pathways to predict the sites of metabolism (SoMs) on new chemical entities. nih.govnih.gov These models use molecular descriptors to identify chemical features that are susceptible to enzymatic modification, including N-oxidation. nih.gov By learning from vast amounts of experimental data, ML and DL algorithms can predict the likelihood of a particular nitrogen atom undergoing oxidation. nih.gov

Quantum Chemical (QC) Calculations , such as Density Functional Theory (DFT), offer a physics-based approach to predicting reactivity. nih.govacs.org These methods can calculate the activation energy required for an oxidation reaction to occur at a specific nitrogen atom. optibrium.com A lower activation energy suggests a more favorable reaction, indicating a likely site of N-oxidation. optibrium.com For instance, the Average Local Ionization Energy (ALIE) calculated via DFT has been shown to reliably predict the most susceptible nitrogen for N-oxide formation. nih.gov Such calculations can provide a deeper understanding of the electronic factors that govern N-oxidation. acs.orgnih.gov

Physiologically-Based Pharmacokinetic (PBPK) Modeling can integrate in vitro metabolism data and in silico predictions to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites in the body. wur.nlresearchgate.net By incorporating predicted rates of N-oxidation, PBPK models can estimate the in vivo exposure to metabolites like Brexpiprazole Di-N-Oxide, which is crucial for assessing their potential pharmacological or toxicological effects.

Computational ApproachMethodologyApplication in Predicting N-Oxidation
Machine Learning (ML) Algorithms trained on large datasets of metabolic reactions.Predicts sites of metabolism (SoMs), including susceptible nitrogen atoms, based on molecular features. nih.govnih.gov
Quantum Chemical (QC) Calculations Uses quantum mechanics to model molecular properties and reactivity.Calculates activation energies for oxidation reactions to identify the most likely sites of N-oxidation. nih.govacs.orgnih.gov
PBPK Modeling Mathematical models that simulate the fate of a drug in the body.Predicts the in vivo concentration-time profiles of N-oxide metabolites based on predicted formation rates. wur.nlresearchgate.net

Research into the Role of N-Oxidation in Drug Discovery Lead Optimization (General Principle)

N-oxidation is a significant metabolic pathway that can substantially alter the physicochemical and pharmacological properties of a drug. Understanding and strategically utilizing this transformation is a key aspect of lead optimization in drug discovery.

The introduction of an N-oxide group generally increases the polarity and water solubility of a compound while decreasing its membrane permeability. acs.org This can have a profound impact on a drug's pharmacokinetic profile, including its absorption, distribution, and excretion. acs.org In some cases, increased water solubility can be advantageous, while in others, reduced membrane permeability might hinder the drug's ability to reach its target, particularly within the central nervous system.

Furthermore, N-oxide metabolites can exhibit different pharmacological activity compared to the parent drug. mdpi.com An N-oxide metabolite may be inactive, have reduced activity, or in some instances, possess enhanced or even different activity. mdpi.comsemanticscholar.org For example, some N-oxides are known to be pharmacologically inactive. mdpi.com Conversely, there are cases where N-oxide formation is a deliberate strategy in prodrug design. mdpi.comsemanticscholar.org In such cases, the N-oxide is inactive itself but is reduced in vivo to the active parent amine, potentially offering advantages in terms of formulation or absorption. mdpi.com

During lead optimization, medicinal chemists can use the knowledge of N-oxidation to fine-tune the properties of a drug candidate. If N-oxidation leads to an undesirable metabolite profile, structural modifications can be made to the molecule to block or reduce the extent of this metabolic pathway. Conversely, if N-oxidation imparts favorable properties, it can be embraced as a design element.

Interdisciplinary Approaches to Understanding Complex Metabolite and Degradation Product Formation

A comprehensive understanding of the formation of complex metabolites and degradation products, such as this compound, necessitates an interdisciplinary approach that integrates expertise from various scientific domains. nih.govfrontiersin.org

The collaboration between analytical chemists and computational scientists is fundamental. bbejournal.comresearchgate.net Analytical chemists can employ advanced techniques like LC-MS and NMR to identify and quantify metabolites and degradation products formed under various conditions. researchgate.net Computational scientists can then use this experimental data to build and refine predictive models of metabolism and degradation pathways. bbejournal.comacs.org This iterative cycle of experimental observation and computational modeling can accelerate the elucidation of complex reaction networks.

Biochemists and pharmacologists play a crucial role in understanding the biological context of metabolite formation. They can investigate the specific enzymes responsible for metabolic transformations, such as the cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) families, which are known to catalyze N-oxidation. hyphadiscovery.com They also assess the pharmacological activity and potential toxicity of the identified metabolites, providing critical information for safety and efficacy evaluation. bbejournal.com

Q & A

Q. How is Brexpiprazole Di-N-Oxide synthesized and structurally validated in preclinical research?

this compound is synthesized via controlled oxidation of the parent compound, Brexpiprazole, using oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid. Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the addition of two oxygen atoms to the nitrogen atoms in the piperazine ring. Purity is assessed via high-performance liquid chromatography (HPLC) with thresholds >98% for research-grade material .

Q. What analytical methods are recommended for quantifying this compound in bulk and biological matrices?

Reverse-phase HPLC (RP-HPLC) with UV detection is widely used, validated for linearity (5.05–75.75 μg/mL), precision (%RSD <2.0), and accuracy (98–102% recovery). For biological samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to higher sensitivity in detecting metabolites at low concentrations .

Q. How is the stability of this compound ensured during storage for long-term studies?

Short-term stability (weeks) is maintained at 0–4°C in desiccated conditions, while long-term storage (months to years) requires −20°C in airtight containers under inert gas to prevent oxidation or hydrolysis. Periodic re-analysis via HPLC is recommended to verify integrity .

Advanced Research Questions

Q. What experimental designs are optimal for assessing the pharmacodynamic effects of this compound on serotonin receptors?

In vivo electrophysiology in rodent models (e.g., hippocampal CA3 pyramidal neurons) can evaluate 5-HT1A receptor modulation. Cumulative administration of selective antagonists (e.g., WAY 100.635) combined with repeated-measures ANOVA quantifies changes in neuronal firing rates. Dose-response studies should include both acute (2-day) and chronic (14-day) administration to differentiate transient vs. sustained effects .

Q. How should clinical trials be structured to evaluate this compound’s efficacy in neuropsychiatric disorders?

Use a double-blind, placebo-controlled factorial design with a 1-week placebo run-in period to exclude placebo responders. Randomize participants 1:1:1:1 to active treatment arms (e.g., monotherapy, combination therapy) and placebo. Efficacy endpoints should align with validated scales (e.g., Montgomery-Åsberg Depression Rating Scale), with interim analyses pre-specified to address early termination risks due to overwhelming efficacy or futility .

Q. How can researchers resolve contradictions in this compound’s preclinical vs. clinical data?

Discrepancies between in vitro receptor affinity (e.g., partial agonism at 5-HT1A) and clinical outcomes may arise from metabolic differences or off-target effects. Apply translational pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with receptor occupancy. Use positron emission tomography (PET) imaging with radiolabeled ligands to validate target engagement in humans .

Q. What statistical approaches are critical for analyzing dose-dependent effects in this compound studies?

Mixed-effects models or two-way ANOVA with Bonferroni correction are recommended for longitudinal data (e.g., repeated behavioral assessments). For survival analyses (e.g., time to relapse), Cox proportional hazards models with log-rank tests provide robust hazard ratios, as demonstrated in maintenance trials with hazard ratios <0.3 favoring active treatment .

Methodological Considerations

  • Handling Oxidative Metabolites : Use inert atmospheres during synthesis to avoid unintended oxidation byproducts. Validate metabolite identity via tandem MS fragmentation patterns .
  • Ethical Trial Design : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for participant selection, ensuring informed consent and minimizing placebo exposure in severe cases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.